molecular formula C8H10Cl2N2 B177340 3,6-Dichloro-4,5-diethylpyridazine CAS No. 107228-53-5

3,6-Dichloro-4,5-diethylpyridazine

Cat. No.: B177340
CAS No.: 107228-53-5
M. Wt: 205.08 g/mol
InChI Key: NSDLGPQCQNDHHB-UHFFFAOYSA-N
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Description

3,6-Dichloro-4,5-diethylpyridazine is a heterocyclic compound with the molecular formula C8H10Cl2N2 It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 3 and 6, and two ethyl groups at positions 4 and 5 on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4,5-diethylpyridazine typically involves the chlorination of 4,5-diethylpyridazine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out in an appropriate solvent, such as dichloromethane, at temperatures ranging from 0 to 80 degrees Celsius . The reaction mixture is then purified to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4,5-diethylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

3,6-Dichloro-4,5-diethylpyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4,5-diethylpyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to interfere with cellular processes by binding to specific proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-4,5-dimethylpyridazine: Similar in structure but with methyl groups instead of ethyl groups.

    3,6-Dichloropyridazine: Lacks the ethyl groups, making it less bulky.

    4,5-Diethylpyridazine: Lacks the chlorine atoms, affecting its reactivity.

Uniqueness

3,6-Dichloro-4,5-diethylpyridazine is unique due to the presence of both chlorine and ethyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

3,6-dichloro-4,5-diethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDLGPQCQNDHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN=C1Cl)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548480
Record name 3,6-Dichloro-4,5-diethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107228-53-5
Record name 3,6-Dichloro-4,5-diethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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